molecular formula C16H14N2OS B13424508 3-[2-(4-(Methylthio)phenyl)-2-cyanoacetyl](6-methyl)pyridine CAS No. 321913-54-6

3-[2-(4-(Methylthio)phenyl)-2-cyanoacetyl](6-methyl)pyridine

Cat. No.: B13424508
CAS No.: 321913-54-6
M. Wt: 282.4 g/mol
InChI Key: OBCGEALAAFPYBA-UHFFFAOYSA-N
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Description

3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine is a complex organic compound that features a pyridine ring substituted with a cyanoacetyl group and a methylthio phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine typically involves the condensation of 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

    Step 1: 4-(Methylthio)phenylacetonitrile is condensed with a 6-methylnicotinic ester to give 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine.

    Step 2: The compound is then hydrolyzed and decarboxylated under acidic conditions using a mixture of acetic acid and a mineral acid.

    Step 3: Finally, the compound is oxidized to yield the end product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyanoacetyl group and methylthio phenyl group make it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Properties

CAS No.

321913-54-6

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

3-(6-methylpyridin-3-yl)-2-(4-methylsulfanylphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C16H14N2OS/c1-11-3-4-13(10-18-11)16(19)15(9-17)12-5-7-14(20-2)8-6-12/h3-8,10,15H,1-2H3

InChI Key

OBCGEALAAFPYBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C(C#N)C2=CC=C(C=C2)SC

Origin of Product

United States

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